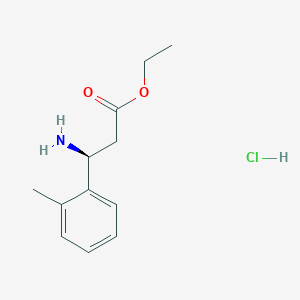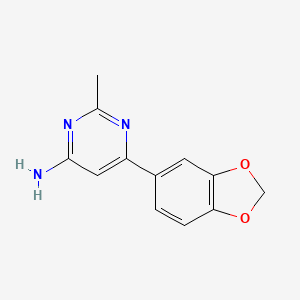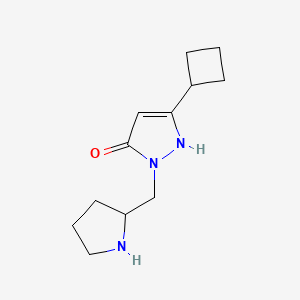
1-(6-Chloropyrimidin-4-yl)azetidin-3-ol
概要
説明
1-(6-Chloropyrimidin-4-yl)azetidin-3-ol, commonly referred to as CP-AZ, is a synthetic compound that has numerous applications in the scientific research field. CP-AZ is a valuable tool for medicinal chemists, as it can be used to synthesize a wide array of compounds with potential therapeutic properties. CP-AZ has been extensively studied in the past few years, with many fascinating findings presented in the scientific literature.
科学的研究の応用
Antimicrobial and Antitubercular Agents
- Research has shown the synthesis of pyrimidine-based thiazolidinones and azetidinones demonstrating antimicrobial and antitubercular activities against different microorganisms. These compounds have been characterized and tested for their efficacy, showing potential as antibacterial, antifungal, and antitubercular agents (Patel, Desai, Desai, & Chikhalia, 2006).
Antioxidant, Antimicrobial, and Antitubercular Activities
- Another study synthesized pyrimidine-azetidinone analogues and evaluated them for antioxidant, in vitro antimicrobial, and antitubercular activities. These compounds showed significant activity against bacterial, fungal strains, and mycobacterium tuberculosis, suggesting their potential in designing further antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Supramolecular Structures
- A study on the supramolecular structures constructed by related compounds highlighted their molecular-electronic structure and the influence of hydrogen bonding on the patterns of base pairing and molecular packing. This research provides insights into nucleic acid structures and functions, emphasizing the potential applications in understanding and manipulating biological systems (Cheng et al., 2011).
Antimicrobial Screening
- Synthesis and in vitro antimicrobial screening of quinoline nucleus containing oxadiazole and azetidinone derivatives have been conducted, showing significant antibacterial and antifungal activities against various strains. This highlights the potential of such compounds in developing new antimicrobial agents (Desai & Dodiya, 2014).
Biological Screening and Molecular Modeling
- Novel 3-chloro-4-substituted-1-(2-(1H-benzimidazol-2-yl)phenyl))-azetidin-2-ones have been synthesized and evaluated for their antimicrobial properties. Molecular modeling studies of these compounds have shown good affinity for the enzyme transpeptidase, suggesting potent antibacterial activity (Chhajed & Upasani, 2012).
特性
IUPAC Name |
1-(6-chloropyrimidin-4-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-6-1-7(10-4-9-6)11-2-5(12)3-11/h1,4-5,12H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTWFUFMHBZOBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=N2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

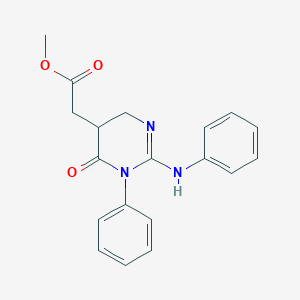

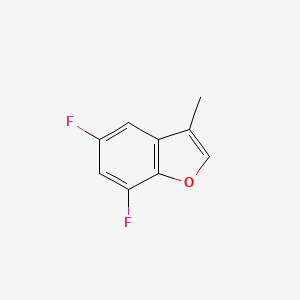
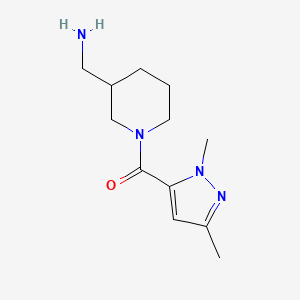
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488032.png)
![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1488033.png)
![2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid](/img/structure/B1488034.png)
